molecular formula C15H18F3NO5 B2563459 (2S)-2-[(Tert-butoxy)carbonylamino]-3-[3-(trifluoromethoxy)phenyl]propanoic acid CAS No. 1212864-57-7

(2S)-2-[(Tert-butoxy)carbonylamino]-3-[3-(trifluoromethoxy)phenyl]propanoic acid

Cat. No. B2563459
CAS RN: 1212864-57-7
M. Wt: 349.306
InChI Key: RMRFZVYLKTUKNA-NSHDSACASA-N
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Description

The compound (2S)-2-[(Tert-butoxy)carbonylamino]-3-[3-(trifluoromethoxy)phenyl]propanoic acid is a chiral molecule that is part of a class of compounds known for their tert-butoxycarbonyl (Boc) protected amino acids. These compounds are significant in the synthesis of peptides and various organic molecules, where the Boc group serves as a protective group for the amino functionality during the synthetic process.

Synthesis Analysis

The synthesis of related Boc-protected amino acids typically involves the protection of the amino group with a Boc group, followed by further functionalization of the molecule. For instance, the synthesis of (S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic acid involves the use of diazo compounds and metal-catalyzed reactions with silver trifluoroacetate . Another related compound, (S)-ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate, was synthesized starting from l-DOPA, which underwent protection and iodination . These methods highlight the multistep nature of synthesizing such compounds, which often require careful control of reaction conditions to maintain the integrity of the chiral centers.

Molecular Structure Analysis

The molecular structure of Boc-protected amino acids is characterized by the presence of a Boc group attached to the nitrogen of the amino acid. The crystal structure of a related compound, (2S,5R)-2-(tert-Butyl)-5-phenyl-5-(cyclopentyl-1-ol)-1,3-dioxolan-4-one, shows that the phenyl ring and the tert-butyl group can be on the same side of a planar ring, indicating the potential for steric interactions that can influence the overall molecular conformation .

Chemical Reactions Analysis

Boc-protected amino acids are involved in various chemical reactions, particularly in peptide synthesis. The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid, allowing the amino group to participate in peptide bond formation . The presence of other functional groups, such as the trifluoromethoxy group in the compound of interest, can also influence the reactivity and the types of reactions the molecule can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected amino acids are influenced by the protective groups and the overall molecular structure. For example, the presence of a Boc group increases the steric bulk and can affect the solubility and reactivity of the compound. The trifluoromethoxy group is known to be electron-withdrawing, which can impact the acidity of adjacent protons and the stability of the molecule. The specific properties of (2S)-2-[(Tert-butoxy)carbonylamino]-3-[3-(trifluoromethoxy)phenyl]propanoic acid would be expected to reflect these general trends, although the exact values would require empirical determination.

Scientific Research Applications

Environmental Remediation and Soil Science

Compounds structurally related to "(2S)-2-[(Tert-butoxy)carbonylamino]-3-[3-(trifluoromethoxy)phenyl]propanoic acid" have been studied for their interactions with soil, particularly in the context of herbicide sorption. Werner, Garratt, and Pigott (2012) compiled data on the sorption of phenoxy herbicides to soil and minerals, which could be relevant to understanding how similar compounds interact with environmental matrices. Their research highlights the influence of soil parameters like pH, organic carbon content, and iron oxides on sorption behavior, suggesting potential applications in environmental remediation strategies (Werner, Garratt, & Pigott, 2012).

Biodegradation and Environmental Fate

The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater have been reviewed by Thornton et al. (2020), providing insights into the microbial degradation pathways of ether oxygenates. This information could be extrapolated to similar compounds, including "(2S)-2-[(Tert-butoxy)carbonylamino]-3-[3-(trifluoromethoxy)phenyl]propanoic acid", to understand their environmental fate and potential for bioremediation (Thornton et al., 2020).

Antioxidant and Chemopreventive Properties

Recent studies have explored the antioxidant and potential chemopreventive properties of compounds related to "(2S)-2-[(Tert-butoxy)carbonylamino]-3-[3-(trifluoromethoxy)phenyl]propanoic acid". Liu and Mabury (2020) reviewed the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), including their detection in various environmental matrices and biological samples. The review also addresses the toxicity concerns of SPAs and their transformation products, indicating a need for further research into safer and more environmentally friendly antioxidants (Liu & Mabury, 2020).

Bioaccumulation and Environmental Persistence

The bioaccumulation and environmental persistence of perfluorinated acids have been critically reviewed, with a focus on their detection in wildlife and potential health implications. Conder et al. (2008) discuss the bioaccumulation potential of perfluorinated carboxylates (PFCAs) and sulfonates (PFASs), highlighting the need for more research to fully understand the environmental and health impacts of these compounds. Their findings are relevant for assessing the environmental behavior of related compounds, including those with trifluoromethoxy groups (Conder et al., 2008).

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethoxy)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO5/c1-14(2,3)24-13(22)19-11(12(20)21)8-9-5-4-6-10(7-9)23-15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRFZVYLKTUKNA-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[(Tert-butoxy)carbonylamino]-3-[3-(trifluoromethoxy)phenyl]propanoic acid

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